2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that features a combination of a pyrimidine ring, a piperidine ring, and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by reacting 2,3-dihydroxybenzoic acid with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin structure.
Sulfonylation: The dihydrobenzo[b][1,4]dioxin-6-amine is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide.
Piperidine Ring Formation: The sulfonamide is then reacted with piperidine derivatives to introduce the piperidine ring.
Pyrimidine Ring Introduction: Finally, the piperidine derivative is reacted with 5-fluoropyrimidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving sulfonyl and pyrimidine groups.
Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: Shares the dihydrobenzo[b][1,4]dioxin and sulfonyl groups but lacks the piperidine and pyrimidine rings.
5-Fluoropyrimidine Derivatives: Compounds that contain the 5-fluoropyrimidine moiety but differ in other structural aspects.
Uniqueness
2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is unique due to its combination of multiple functional groups, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a novel synthetic molecule that has garnered interest for its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a complex structure featuring a 5-fluoropyrimidine moiety and a 2,3-dihydrobenzo[b][1,4]dioxin unit. The sulfonyl-piperidine linkage enhances its pharmacological profile. The molecular formula is C16H18FN3O4S with a molecular weight of approximately 367.39 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Alpha(2)-Adrenoceptor Antagonism : Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown significant binding affinity to alpha(2)-adrenoceptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
- PARP Inhibition : Compounds related to the dioxin structure have been evaluated for their ability to inhibit the enzyme PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms. For instance, a related compound demonstrated an IC50 value of 5.8 μM against PARP1 .
- Cytotoxicity : Preliminary cytotoxicity assays on various cancer cell lines indicate that the compound may exhibit selective cytotoxic effects, potentially through mechanisms involving apoptosis or cell cycle arrest.
Case Studies
Several studies have explored the biological effects of compounds related to this structure:
- Study on Neurodegenerative Diseases : A series of substituted piperidine derivatives were found to act as potent alpha(2)-adrenoceptor antagonists. The lead compound demonstrated significant in vivo effects following oral administration .
- PARP Inhibition Study : A detailed investigation into the inhibitory effects on PARP1 revealed that modifications in the dioxin structure significantly impacted activity levels. The most potent inhibitors from this study had IC50 values ranging from 0.88 μM to 12 μM .
Data Table of Biological Activities
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-12-9-19-17(20-10-12)26-13-2-1-5-21(11-13)27(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h3-4,8-10,13H,1-2,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSVIQUUUFKWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.